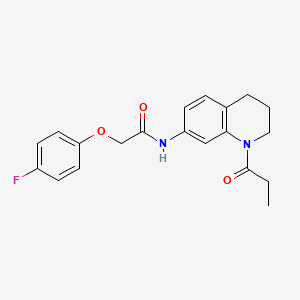
2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, also known as MPAQ, is an organophosphorus compound with a broad range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, including those involving biochemistry, physiology, and pharmacology. MPAQ has been studied extensively in recent years and has been found to have a number of unique properties and potential applications.
科学研究应用
2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has a wide range of scientific research applications. One of the most common uses is as a model compound for studying the structure and function of proteins and enzymes. 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as in the development of new drugs. Additionally, 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been used in studies of cell signaling pathways, as well as in studies of the molecular mechanisms of diseases.
作用机制
2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is an organophosphorus compound that acts as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide increases the amount of acetylcholine in the body, which can have a number of effects. For example, increased levels of acetylcholine can lead to increased muscle contraction, increased heart rate, and increased blood pressure.
Biochemical and Physiological Effects
2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been found to have a number of biochemical and physiological effects. In studies of the pharmacokinetics and pharmacodynamics of drugs, 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been found to increase the absorption, distribution, and elimination of drugs in the body. Additionally, 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been found to increase the activity of certain enzymes, as well as to increase the production of certain hormones. In animal studies, 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been found to increase heart rate and blood pressure, as well as to increase the activity of the central nervous system.
实验室实验的优点和局限性
2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has a number of advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is relatively inexpensive and can be readily obtained from chemical suppliers. However, there are a few limitations to using 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in laboratory experiments. For example, it is a relatively toxic compound, and it can be difficult to accurately measure its concentration in solution. Additionally, it can be difficult to control the amount of 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide that is absorbed by the body.
未来方向
The potential future directions for research involving 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide are numerous. One potential direction is to further study the pharmacokinetics and pharmacodynamics of drugs in order to better understand how 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide affects drug absorption, distribution, and elimination. Additionally, further research could be conducted to understand the molecular mechanisms of 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide-induced changes in cell signaling pathways. Additional research could also be conducted to further understand the biochemical and physiological effects of 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, as well as to explore potential therapeutic applications of 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide. Finally, further research could be conducted to explore potential new synthesis methods for 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, as well as to explore potential new uses for 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in laboratory experiments.
合成方法
2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can be synthesized in a few different ways. The most common method is to react 2-methylphenol with 1,2,3,4-tetrahydroquinolin-7-yl acetamide in the presence of an acid catalyst. This reaction produces 2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in a yield of about 85%. Other methods of synthesis include the reaction of 2-methylphenol with a mixture of acetyl chloride and 1,2,3,4-tetrahydroquinolin-7-yl acetamide, and the reaction of 1,2,3,4-tetrahydroquinolin-7-yl acetamide with 2-chloromethylphenol.
属性
IUPAC Name |
2-(2-methylphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-21(25)23-12-6-8-16-10-11-17(13-18(16)23)22-20(24)14-26-19-9-5-4-7-15(19)2/h4-5,7,9-11,13H,3,6,8,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYEQHWXLCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclohexyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide](/img/structure/B6569965.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6569975.png)
![1-[(5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6569978.png)
![N-[(4-fluorophenyl)methyl]-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569985.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569995.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)






